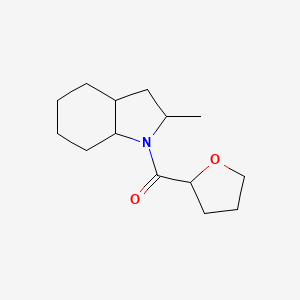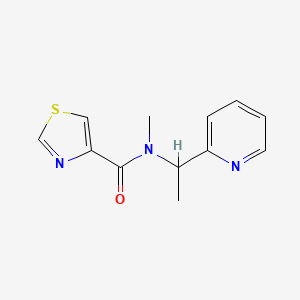
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide, also known as PTE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PTE is a thiazole-based compound that has been found to possess a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed that N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide exerts its effects through the inhibition of certain enzymes and signaling pathways. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has also been found to inhibit the activity of certain kinases, such as Akt and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess a range of biochemical and physiological effects. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide for lab experiments is its versatility. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide can be used in a range of experiments, including those related to cancer research, inflammation, and angiogenesis. Additionally, N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, one limitation of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research related to N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. This could involve investigating the specific enzymes and signaling pathways that are inhibited by N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. Another area of research could focus on developing new derivatives of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide that possess improved anti-cancer or anti-inflammatory properties. Additionally, research could focus on exploring the potential use of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide in combination with other drugs or therapies for the treatment of cancer or other diseases.
合成法
The synthesis of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide can be achieved through a variety of methods. One of the most common methods involves the reaction of thioamide with 2-bromoethylpyridine in the presence of a base. The resulting intermediate is then reacted with methyl iodide to form N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide. Other methods of synthesis include the reaction of thioamide with 2-chloroethylpyridine or the reaction of thioamide with 2-iodoethylpyridine in the presence of a palladium catalyst.
科学的研究の応用
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess a range of scientific research applications. One of the most significant applications of N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide is in the field of cancer research. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9(10-5-3-4-6-13-10)15(2)12(16)11-7-17-8-14-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXZVXCRWLADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-pyridin-2-ylethyl)-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(2-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563391.png)

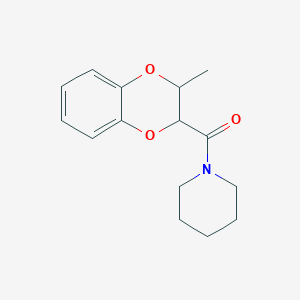


![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
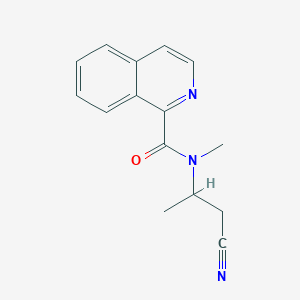
![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
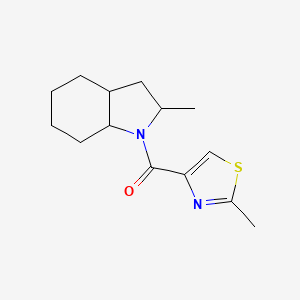
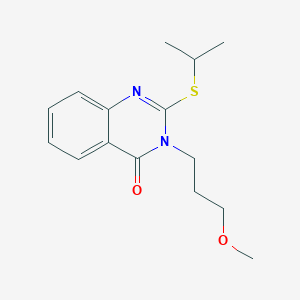
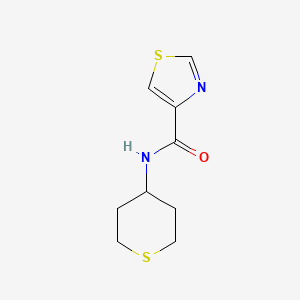
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
